Magnesiumoxide

bioavailability urinary magnesium excretion nutritional supplementation

Formulators encounter batch rejection when substituting MgO grades without verifying bulk density-a 2- to 5-fold volume difference between light (40-50 mL/5 g) and heavy (10-20 mL/5 g) MgO directly impacts die filling and dosage uniformity. Specify grade-verified MgO for your application: • Pharma/Food: Light MgO (0.1-0.5 g/mL), ≥98% purity (E530), high acid-neutralizing potency (0.0492 mEq/mg) • Refractory: Dead-burned MgO (>0.7 g/cm³), Y₂O₃-doped options for 54% greater slag resistance • Analytical: ≥99% trace metals, controlled particle size Procure with explicit density and calcination specifications to ensure batch-to-batch consistency.

Molecular Formula MgO
Molecular Weight 40.305 g/mol
Cat. No. B7909616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesiumoxide
Molecular FormulaMgO
Molecular Weight40.305 g/mol
Structural Identifiers
SMILES[O-2].[Mg+2]
InChIInChI=1S/Mg.O/q+2;-2
InChIKeyAXZKOIWUVFPNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Oxide Specifications and Grade Selection


Magnesium oxide (MgO) is a versatile inorganic compound produced primarily through calcination of magnesite (MgCO₃) or precipitation from seawater/brine, yielding forms classified by processing temperature and resulting density: light-burned (caustic calcined magnesia, 700–1000°C), hard-burned (1000–1500°C), and dead-burned (sintered, 1500–2000°C) or fused magnesia (>2800°C). Procurement specifications diverge sharply across grades: light magnesium oxide (bulk density ~0.1–0.5 g/mL) is preferred for pharmaceutical formulations and chemical synthesis due to high surface area and reactivity , while heavy/dead-burned MgO (bulk density 0.7–1.2 g/cm³) is selected for refractory linings in steelmaking and cement kilns owing to its thermal stability and slag corrosion resistance [1]. Regulatory food-grade material (E 530) must contain ≥98.0% MgO on ignited basis [2].

Pharma & Chemical Synthesis Light MgO grade, high surface area and reactivity
High-Temperature Refractory Heavy/dead-burned MgO, thermal stability and slag resistance
Food-Grade Compliance E 530 purity specification; grade choice per application

Magnesium Oxide Generic Substitution Failures


Despite sharing the identical MgO stoichiometric formula, direct interchange between magnesium oxide grades or between MgO and alternative magnesium salts (citrate, chloride, sulfate, hydroxide) introduces quantifiable performance failures. In pharmaceutical bioavailability, MgO demonstrates 36- to 55-fold lower urinary magnesium excretion compared to organic salts like magnesium citrate under equivalent elemental dosing, rendering MgO functionally distinct for nutritional supplementation [1][2]. In refractory and high-temperature applications, substituting MgO with magnesium hydroxide introduces hydration-driven spalling risks; conversely, substituting alternative basic refractories (dolomite, chrome-magnesite) alters slag corrosion resistance by >50% in molten metal contact scenarios [3]. In cementitious systems, reactive MgO cement (RMC) and magnesium oxysulfate (MOS) cement exhibit divergent strength evolution under identical curing conditions . Generic substitution without grade-specific and application-specific verification of bulk density, calcination history, and purity will result in measurable performance deficits.

Salt form mismatch
MgO shows substantially lower reported urinary Mg excretion vs. organic salts (citrate, glycinate), limiting systemic repletion in research formulations.
Hydroxide substitution in refractories
Mg(OH)₂ introduces hydration-driven spalling risk at high temperature; direct substitution may cause premature lining failure.
Grade density mismatch
Light and heavy MgO grades differ 2- to 5-fold in bulk density; unverified substitution can cause volumetric dosing errors in manufacturing.

Magnesium Oxide Comparative Evidence


Bioavailability and Urinary Excretion vs. Magnesium Citrate

Magnesium oxide demonstrates substantially lower gastrointestinal absorption compared to magnesium citrate under controlled clinical conditions. In a randomized cross-over study of 20 healthy male subjects receiving 25 mmol elemental Mg, the adjusted mean difference in 24-hour urinary Mg excretion (Ae 0-24h) was 0.565 mmol higher for Mg citrate than MgO (95% CI 0.212–0.918 mmol, p = 0.0034) [1]. Separately, in a 4-hour post-load assessment, urinary Mg increment was 0.22 mg/mg creatinine for Mg citrate versus 0.006 mg/mg creatinine for MgO (p < 0.05), representing a >36-fold difference [2]. In a 60-day parallel intervention study (n=46) with 300 mg/day elemental Mg, Mg oxide supplementation resulted in no differences compared to placebo, whereas Mg citrate produced the greatest mean serum Mg concentration compared with all other treatments (p = 0.006 for chronic supplementation) [3].

Urinary Mg Excretion
Head-to-head
+0.565 mmol
Citrate higher than MgO (p=0.0034)
24-h urinary excretion, 25 mmol dose, n=20
bioavailability urinary magnesium excretion nutritional supplementation pharmacokinetics

Acid-Neutralizing Capacity vs. Antacids

In standardized USP XXIII antacid testing, magnesium oxide (minimum recommended dose) produced the highest final pH (9.52 ± 0.14) among seven formulary antacids in the preliminary antacid test, substantially exceeding the minimum required pH >3.5 [1]. However, in the acid-neutralizing capacity test (mEq HCl neutralized in 15 minutes), hydrotalcite achieved the highest capacity (28.26 ± 0.3 mEq), while sodium bicarbonate was lowest (7.40 ± 0.12 mEq). MgO's expected neutralizing capacity per USP monograph is 0.0492 mEq per mg MgO [2]. In buffering pH profile testing with simulated gastric fluid, one tablet of MgO failed to raise gastric pH above 3, but two tablets elevated pH excessively to 5.3–8.6, demonstrating poor pH control compared to aluminum-magnesium hydroxide suspensions which maintained steady optimal pH (3–5) for ~1.5 hours [1].

Antacid pH
Head-to-head
pH 9.52 ± 0.14
Highest among tested antacids; dose-dependent overshoot risk
USP preliminary test, 0.5 N HCl, n=3
acid-neutralizing capacity antacid efficacy gastric pH pharmaceutical formulation

Bulk Density and Volume Displacement: Light vs. Heavy Grade

Within the single compound MgO, the distinction between light and heavy grades represents a critical procurement specification with quantifiable physical differences. According to EU Commission Directive 2008/84/EC defining food additive E 530 specifications, 5 g of light magnesium oxide occupies a volume of 40–50 mL, whereas 5 g of heavy magnesium oxide occupies only 10–20 mL—representing a 2- to 5-fold difference in volume per unit mass [1]. Commercial specifications further indicate bulk density ranges of 0.1–0.5 g/mL for light MgO versus >0.5 g/cm³ (typically 0.7–1.2 g/cm³) for heavy MgO [2]. This difference arises from calcination temperature: light MgO (caustic calcined, 700–1000°C) retains high porosity and surface area, while heavy MgO (hard-burned or dead-burned, >1000°C) undergoes densification.

Volume per 5 g
Specification review
40–50 mL (Light) vs 10–20 mL (Heavy)
2- to 5-fold volume difference
EU E 530 food additive specification
bulk density volume displacement pharmaceutical excipient food additive E 530 powder handling

Thermal Stability vs. Magnesium Hydroxide and Carbonate

MgO exhibits fundamentally different thermal behavior compared to other magnesium compounds. MgO remains stable to both decomposition and melting beyond 2000°C, with a reported melting point of 2852°C [1]. In contrast, magnesium hydroxide decomposes at ~350°C, and magnesium carbonate decomposes at 230–680°C [2][3]. This thermal stability differential exceeds 2000°C between MgO and its precursor compounds. Commercial magnesia refractory production via magnesite calcination requires temperatures of 1850–2100°C, whereas alternative refractory fabrication from Mg(OH)₂ can proceed at 1600°C but yields inferior densification unless doped [4]. The thermal stability gap enables MgO's exclusive use in steelmaking refractory linings where temperatures exceed 1600°C continuously, while Mg(OH)₂ and MgCO₃ cannot survive in these environments without decomposing.

Decomposition/Melting
Class-level
MgO: 2852°C
Mg(OH)₂: ~350°C
MgCO₃: 230–680°C
MgO stable >2000°C above decomposition of alternatives
Critical for refractory service above 1600°C
thermal stability refractory calcination melting point high-temperature applications

Slag Resistance and Densification: Y2O3-Doped vs. Undoped MgO

In refractory applications, pure MgO fabricated from brine-derived Mg(OH)₂ at 1780°C exhibits measurable porosity and slag resistance that can be further modified through doping. Undoped control MgO samples showed apparent porosity of 37.9% and bulk density of 2.30 g/cm³ [1]. The addition of 5 wt% Y₂O₃ as a grain-boundary dopant increased resistance to molten slag attack by 54.17% compared to the undoped control [1]. At 3 wt% Y₂O₃ addition, apparent porosity decreased to 15.9% and bulk density increased to 3.10 g/cm³ [1]. This demonstrates that procurement of MgO refractory raw material with specified dopant content yields quantitatively predictable performance improvements in slag-rich environments compared to undoped MgO.

Slag Resistance
Head-to-head
+54.17%
Y₂O₃-doped MgO outperformed undoped control
5 wt% Y₂O₃, 1780°C fabrication
slag corrosion resistance refractory materials densification doping steelmaking

Compressive Strength under Carbonation: RMC vs. MOS Cement

In cementitious systems based on reactive MgO, the choice between reactive MgO cement (RMC) and magnesium oxysulfate (MOS) cement determines strength evolution under different curing regimes. A systematic comparison across MgO/MgSO₄ molar ratios from 7 to 350 demonstrated that under carbonation curing, the density of both RMC and MOS increased, but compressive strength diverged: RMC strength was enhanced while MOS strength decreased . This divergent behavior stems from the coexistence of carbonate and 517 phases in carbonation-cured MOS specimens, whose combination produces a notable strength decrease compared to non-carbonated MOS . Carbon footprint analysis further indicated that RMC cement demonstrated advantages in carbon emissions over the entire life cycle .

Carbonation Strength
Head-to-head
RMC: enhanced
MOS: decreased
Divergent response; RMC preferred for carbonation curing
MgO/MgSO₄ ratios 7–350
low-carbon cement carbonation curing compressive strength MgO cement construction materials

Magnesium Oxide Application Scenarios


Nutritional Supplement Formulation: Organic Salts over MgO

Based on the 0.565 mmol higher 24-hour urinary Mg excretion for Mg citrate compared to MgO (p = 0.0034) and the 36-fold difference in 4-hour urinary Mg increment (0.22 vs. 0.006 mg/mg creatinine), formulators developing nutritional supplements intended for systemic magnesium repletion must select Mg citrate, glycinate, or other organic salts over MgO [7]. MgO supplementation produced no differences compared to placebo in a 60-day study, confirming its functional inadequacy for raising serum or tissue Mg levels [4]. MgO should be restricted to applications where the intended effect is luminal (laxative) rather than systemic (repletion).

Antacid Tablet Formulation: Dose-Dependent pH Control

MgO delivers high acid-neutralizing potency (0.0492 mEq per mg) and achieves the highest preliminary antacid test pH (9.52 ± 0.14), but exhibits poor pH buffering control: one tablet fails to reach pH 3, while two tablets overshoot to pH 5.3–8.6 [7]. Formulators should consider MgO for high-potency, rapid-neutralization applications only when precise dose calibration can be achieved, or alternatively combine MgO with aluminum hydroxide to achieve the steady pH 3–5 buffering profile demonstrated by Al-Mg hydroxide suspensions [7].

Tablet and Capsule Manufacturing: Light vs. Heavy MgO Selection

The 2- to 5-fold volume difference between light MgO (40–50 mL per 5 g) and heavy MgO (10–20 mL per 5 g) directly impacts powder flow, die filling, and final dosage uniformity [7]. Procurement specifications must explicitly state required bulk density: light MgO (0.1–0.5 g/mL) for formulations requiring high surface area and rapid dissolution, heavy MgO (>0.5 g/cm³) for improved powder handling and reduced dust generation during high-speed tableting . Substitution without density verification will cause volumetric dosing errors and batch rejection.

Steelmaking Refractory Lining: Y2O3-Doped MgO for Slag Resistance

In electric arc furnace and basic oxygen furnace linings where molten slag contact is continuous, specifying 5 wt% Y₂O₃-doped MgO over undoped MgO provides a 54.17% increase in slag corrosion resistance [7]. This quantifiable performance improvement translates directly to extended campaign life and reduced relining frequency. Procurement should verify dopant concentration and apparent porosity (<16% at 3 wt% Y₂O₃ addition) as quality acceptance criteria [7].

Application
Selection Property
Validation Focus
Nutritional supplement research
Organic salt form selection
Urinary Mg excretion comparison
Antacid formulation research
Dose-dependent pH buffering
Acid-neutralizing capacity profiling
Tablet & capsule manufacturing
Bulk density (light vs heavy grade)
Volumetric filling uniformity
Steelmaking refractory lining
Y₂O₃-doped MgO grade
Slag corrosion resistance validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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